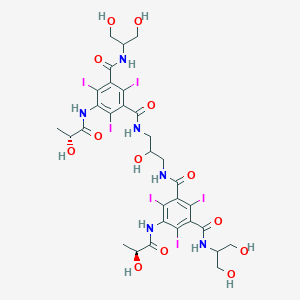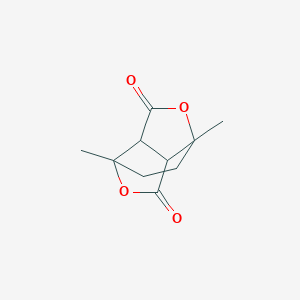
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- is a chemical compound that has been the subject of extensive scientific research. This compound is commonly known as dihydroartemisinin (DHA) and is derived from artemisinin, a natural compound found in the plant Artemisia annua. DHA has been found to possess potent antimalarial properties and has been used in the treatment of malaria for several decades. In recent years, DHA has also been investigated for its potential use in the treatment of other diseases, including cancer and viral infections.
Wirkmechanismus
The mechanism of action of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) within the malaria parasite. These ROS are thought to damage the parasite's cell membrane and other cellular components, leading to the death of the parasite. 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has been shown to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemische Und Physiologische Effekte
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with a range of diseases. 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has also been found to modulate the immune system, enhancing the activity of immune cells such as natural killer cells and T cells. In addition, 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has been found to have neuroprotective effects, protecting against neuronal damage and degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available in large quantities. 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- is also highly stable and can be stored for long periods of time without degradation. However, 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- can be expensive, and its efficacy can be affected by factors such as the dosage, route of administration, and the presence of other drugs or compounds.
Zukünftige Richtungen
There are many potential future directions for research on 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-. One area of interest is the development of new drug formulations that can improve the efficacy and safety of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-. Another area of interest is the investigation of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-'s potential use in the treatment of other diseases, such as cancer and viral infections. Additionally, research is needed to better understand the mechanism of action of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- and to identify potential targets for drug development. Overall, 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- is a promising compound that has the potential to be used in the treatment of a range of diseases.
Synthesemethoden
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- can be synthesized from artemisinin through a process of chemical reduction. The process involves the use of hydrogen gas and a catalyst to convert artemisinin to 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl-. This method of synthesis is relatively simple and has been used to produce large quantities of 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- for use in medical research.
Wissenschaftliche Forschungsanwendungen
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has been extensively studied for its antimalarial properties. It has been found to be highly effective in the treatment of malaria, particularly in combination with other antimalarial drugs. 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has also been investigated for its potential use in the treatment of other diseases, including cancer and viral infections. Studies have shown that 1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- has potent anticancer properties and can induce apoptosis in cancer cells. It has also been found to possess antiviral properties and has been investigated for its potential use in the treatment of HIV and hepatitis B.
Eigenschaften
CAS-Nummer |
129679-50-1 |
|---|---|
Produktname |
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dione, dihydro-1,4-dimethyl- |
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
1,4-dimethyl-5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C10H12O4/c1-9-3-4-10(2)6(8(12)13-9)5(9)7(11)14-10/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
VGVJHBAJIFZPJX-UHFFFAOYSA-N |
SMILES |
CC12CCC3(C(C1C(=O)O3)C(=O)O2)C |
Kanonische SMILES |
CC12CCC3(C(C1C(=O)O3)C(=O)O2)C |
Synonyme |
1,4-Dimethylbis-lactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B137677.png)
![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)
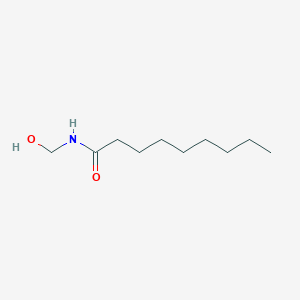
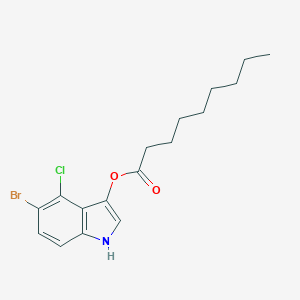
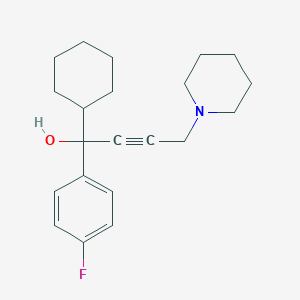
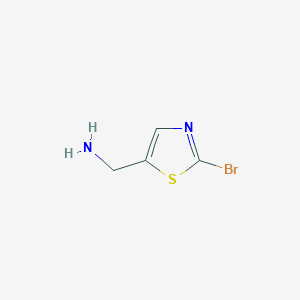

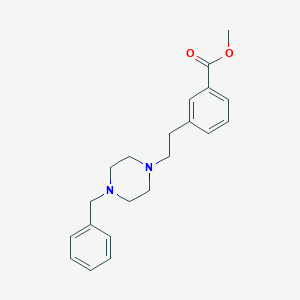
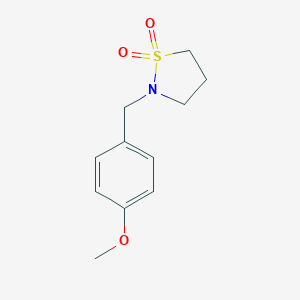


![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)
